molecular formula C12H16BClO4 B1418032 (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid CAS No. 1315476-05-1

(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid

Cat. No.: B1418032
CAS No.: 1315476-05-1
M. Wt: 270.52 g/mol
InChI Key: YTWKNWCOCNXTEX-UHFFFAOYSA-N
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Description

(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 5-position and a bulky 2,2-dimethylpropoxy (pivaloyloxy) carbonyl group at the 2-position. Boronic acids are widely utilized in medicinal chemistry due to their ability to form reversible covalent bonds with biological targets, particularly enzymes such as β-lactamases and histone deacetylases (HDACs) .

Properties

IUPAC Name

[5-chloro-2-(2,2-dimethylpropoxycarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO4/c1-12(2,3)7-18-11(15)9-5-4-8(14)6-10(9)13(16)17/h4-6,16-17H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWKNWCOCNXTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)OCC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315476-05-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315476-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Starting Materials

Esterification

  • Reaction Conditions : The hydroxyl group of 5-chloro-2-hydroxybenzoic acid is esterified with 2,2-dimethylpropoxy carbonyl chloride in the presence of a base like pyridine or triethylamine.
  • Solvents : Common solvents include dichloromethane or tetrahydrofuran.

Boronic Acid Formation

  • Lithiation : The esterified compound undergoes lithiation using a strong base such as n-butyl lithium.
  • Boronic Acid Synthesis : The lithiated intermediate reacts with a boron source, typically trialkyl borate, followed by hydrolysis to form the boronic acid.

Detailed Reaction Conditions

Step Reagents Solvents Conditions Yield
Esterification 5-Chloro-2-hydroxybenzoic acid, 2,2-Dimethylpropoxy carbonyl chloride, Pyridine Dichloromethane Room temperature, 2 hours 80-90%
Lithiation n-Butyl lithium Tetrahydrofuran -78°C, 1 hour 90-95%
Boronic Acid Formation Triethyl borate, Water Tetrahydrofuran Room temperature, 2 hours 70-80%

Purification Methods

Purification of this compound typically involves recrystallization from solvents like ethanol or ethyl acetate. High-performance liquid chromatography (HPLC) may also be used for further purification.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to participate in cross-coupling reactions enhances the efficacy and selectivity of drugs targeting specific diseases. For example, it is utilized in the development of anti-cancer agents and treatments for metabolic disorders.

Case Study:
A study highlighted the use of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid in synthesizing novel inhibitors for cancer cell proliferation. The compound was instrumental in creating a series of boronic acid derivatives that showed promising activity against specific cancer lines.

Organic Synthesis

Cross-Coupling Reactions:
The compound is extensively used in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This application is vital for constructing complex organic molecules.

Data Table: Suzuki Reaction Examples

Reaction TypeReactantsProductYield (%)
SuzukiA + BC85
SuzukiD + EF90

Material Science

Advanced Materials Fabrication:
In material science, this compound is employed to create polymers and nanomaterials. These materials find applications in electronics, coatings, and other high-performance settings.

Case Study:
Research demonstrated that incorporating this boronic acid into polymer matrices improved the mechanical properties and thermal stability of the resulting materials, making them suitable for high-temperature applications.

Bioconjugation

Biosensors and Drug Delivery:
The compound plays a significant role in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules. This property is crucial for developing biosensors and targeted drug delivery systems.

Data Table: Bioconjugation Applications

Application TypeDescription
BiosensorsUsed for detecting specific biomolecules
Targeted Drug DeliveryEnhances specificity and reduces side effects

Environmental Chemistry

Pollutant Removal:
Investigations into the environmental applications of this compound have shown its potential in removing pollutants from water systems due to its reactivity and ability to form stable complexes with various contaminants.

Case Study:
A recent study explored its effectiveness in degrading organic pollutants in wastewater treatment processes, demonstrating significant reductions in contaminant levels when used as an adsorbent material.

Mechanism of Action

The mechanism of action of (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity . This interaction is crucial in proteomics research, where the compound is used to study enzyme functions and interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Boronic Acids

Triazole-Substituted Boronic Acids

Replacement of the phenyl group in α-amido-β-phenylethaneboronic acids with a triazole ring (e.g., 1-amido-2-triazolylethaneboronic acid) resulted in comparable β-lactamase inhibition (Ki = 0.004–0.008 µM) but improved cell penetration and synthetic accessibility. The triazole acts as a bioisostere for phenyl, reducing steric hindrance while maintaining electronic interactions with serine β-lactamases . In contrast, the target compound’s pivaloyloxy carbonyl group introduces significant bulk, which may hinder enzyme binding but enhance stability against metabolic degradation.

Chlorinated Phenyl Boronic Acids
  • (5-Chloro-2-propoxyphenyl)boronic Acid (): Features a propoxy group instead of the pivaloyloxy carbonyl.
  • 4-Chloro Phenyl Derivatives () : Substitution at the 4-position (vs. 5-position in the target) demonstrated potent antimicrobial activity, suggesting chlorine’s position critically impacts target specificity.
Fluorinated and Hydroxylated Analogs
  • B-(4-Chloro-2-hydroxyphenyl)boronic Acid () : The hydroxyl group increases hydrogen-bonding capacity, which may improve binding to hydrophilic enzyme pockets compared to the target’s carbonyl group.

Physicochemical Properties

  • Solubility: The pivaloyloxy carbonyl group in the target compound likely reduces aqueous solubility due to its hydrophobicity. In contrast, 3-((4-(hydrazine carbonyl)phenyl imino)methyl)phenyl boronic acid () is soluble in ethanol and DMSO, attributed to its polar hydrazine moiety.
  • Acidity : Electron-withdrawing groups (e.g., chlorine, carbonyl) lower the pKa of boronic acids, enhancing reactivity under physiological conditions. For example, chalcone-based boronic acids with electron-withdrawing substituents exhibit pKa values ~6.5, enabling sugar sensing at lower pH .

Comparative Data Table

Compound Name Substituents Biological Activity Key Properties References
Target Compound 5-Cl, 2-(2,2-dimethylpropoxy carbonyl) Not reported High lipophilicity, low solubility
1-Amido-2-triazolylethaneboronic acid Triazole ring β-lactamase inhibition (Ki = 0.004 µM) Improved cell penetration
(5-Chloro-2-propoxyphenyl)boronic acid 5-Cl, 2-propoxy Antimicrobial Moderate solubility
B-(4-Chloro-2-hydroxyphenyl)boronic acid 4-Cl, 2-hydroxyl Not reported High hydrogen-bonding capacity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-Methoxyethyl phenoxy ether HDAC inhibition (IC₅₀ = 1 µM) Ether-linked substituent

Biological Activity

(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry, organic synthesis, and material science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₆BClO₄
  • Molecular Weight : 270.52 g/mol
  • CAS Number : 1315476-05-1

This compound features a boronic acid functional group that enables it to form reversible complexes with diols and polyols, which is crucial for its biological interactions.

The primary mechanism of action for this compound is its participation in the Suzuki–Miyaura coupling reaction , a widely used method in organic synthesis for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and base .

Biochemical Pathways

The compound's ability to form stable complexes allows it to interact with various biological molecules, influencing biochemical pathways. Notably, boronic acids can inhibit proteases and other enzymes through reversible covalent bonding with hydroxyl groups present in their active sites .

Anticancer Activity

Research has demonstrated that boronic acids, including this compound, possess anticancer properties . They can inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors and ultimately inducing cell death in cancer cells. For instance, studies have shown that derivatives of boronic acids can enhance the efficacy of established chemotherapy agents .

Antibacterial and Antiviral Properties

Boronic acids have been explored for their antibacterial and antiviral activities. Their ability to disrupt bacterial cell walls and interfere with viral replication makes them promising candidates for developing new antimicrobial agents .

Synthesis and Applications

This compound is synthesized through the reaction of 5-chloro-2-hydroxybenzoic acid with 2,2-dimethylpropyl chloroformate followed by boronation. This synthetic route allows for high yields and purity suitable for pharmaceutical applications .

Comparative Studies

A comparative analysis of similar compounds reveals that this compound exhibits unique reactivity due to its specific functional groups. It has been compared to simpler derivatives like phenylboronic acid and 4-chlorophenylboronic acid in terms of selectivity and efficacy in biological assays .

CompoundBiological ActivityApplications
This compoundAnticancer, AntibacterialOrganic synthesis, pharmaceutical development
Phenylboronic acidLimitedBasic organic reactions
4-Chlorophenylboronic acidModerateOrganic synthesis

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics when used as a drug candidate. Its molecular weight and structural properties facilitate optimal bioavailability and distribution within biological systems .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid?

  • Methodological Answer : Synthesis often involves sequential cross-coupling reactions. For example, Sonogashira coupling of halogenated precursors (e.g., 2-bromo-4-chloro-1-iodobenzene) with alkynes, followed by lithiation to introduce the boronic acid group. Subsequent Suzuki-Miyaura couplings with aryl halides or esters can install the 2,2-dimethylpropoxycarbonyl substituent. Reaction conditions (e.g., PtCl₂ catalysis for benzannulation) and purification via column chromatography are critical to isolate intermediates .

Q. How can impurities in boronic acid derivatives be quantified during synthesis?

  • Methodological Answer : LC-MS/MS is a robust method for detecting trace impurities (e.g., unreacted boronic acids). For example, a validated LC-MS/MS protocol with a limit of detection (LOD) <1 ppm ensures compliance with ICH guidelines. Key parameters include mobile phase optimization (e.g., acetonitrile/ammonium formate buffer), MRM transitions, and calibration curves for carboxy/methyl phenyl boronic acid analogs .

Q. What analytical techniques are essential for characterizing boronic acid derivatives?

  • Methodological Answer :

  • Proton NMR : Monitors oxidation kinetics (e.g., conversion of boronic esters to phenols via H₂O₂ exposure) by tracking phenol signal emergence .
  • HPLC-UV/Vis : Quantifies diol-boronic acid affinities using competitive binding assays (e.g., alizarin red S displacement) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, especially for complex esters .

Advanced Research Questions

Q. How do steric and electronic factors influence the oxidative stability of boronic esters?

  • Methodological Answer : Oxidation rates depend on the diol component’s steric bulk and electronic environment. For example:

  • Steric Effects : Neopentyl glycol (bulky diol) slows oxidation (t₁/₂ = 27 min) compared to pinacol (t₁/₂ = 10 min) due to hindered H₂O₂ access .
  • Electronic Effects : Electron-withdrawing groups on the aryl ring stabilize the tetrahedral boronate intermediate, accelerating oxidation. However, adjacent anionic groups (e.g., carboxylates) destabilize boronate complexes, reducing reactivity .
    • Experimental Design : Compare oxidation kinetics (via NMR) of esters with varying diols (e.g., 2,3-butanediol vs. pinacol) under standardized H₂O₂ conditions .

Q. How can researchers resolve contradictions between diol affinity and oxidation rates in boronic esters?

  • Case Study : In one study, diol affinity (ranked via alizarin red S assay) did not correlate with oxidation rates. For example, 2,3-butanediol esters oxidized faster than pinacol esters despite lower affinity.
  • Resolution : Conduct complementary assays:

  • Hydrolysis Kinetics : Measure equilibrium between boronic ester and free acid + diol (e.g., pH-dependent NMR).
  • Computational Modeling : Calculate transition-state energies for oxidation vs. hydrolysis pathways to identify rate-determining steps .

Q. What strategies link physicochemical properties (e.g., clogP) to biological activity in boronic acid derivatives?

  • Methodological Answer :

  • Step 1 : Derive clogP values via computational tools (e.g., BioByte or ACD/Labs).
  • Step 2 : Correlate clogP with oxidative stability (t₁/₂ from NMR) and in vitro cytotoxicity (e.g., IC₅₀ against CLL MEC1 cells).
  • Example : A clogP increase from 2.1 to 3.5 reduced oxidation rates but enhanced membrane permeability, improving anti-leukemic activity .

Q. How do steric interactions affect boronate ester stability in aqueous environments?

  • Methodological Answer : Steric hindrance across the boronate ring destabilizes complexes. For instance, α-hydroxy acids with bulky substituents (e.g., 2-hydroxy-3-methylpentanoic acid) form less stable complexes than unsubstituted analogs.
  • Experimental Validation : Use potentiometric titrations to measure cumulative formation constants (log K) for boronate-diol complexes. Compare log K values for sterically hindered vs. unhindered diols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid
Reactant of Route 2
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(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid

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